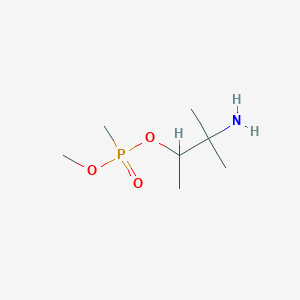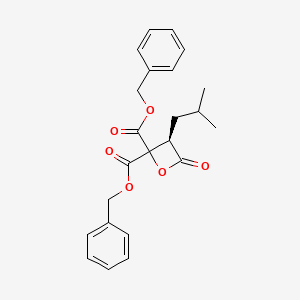
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine intermediates under controlled conditions. For instance, the use of organolithium reagents can facilitate regioselective nucleophilic substitution reactions to introduce the desired substituents at specific positions on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in tetrahydrofuran (THF) at low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully or partially hydrogenated derivatives.
Scientific Research Applications
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. For instance, it may inhibit enzyme activity by forming stable complexes with metal ions at the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine: A curcumin analog with potential biological activities.
4,6-Dihydroxy-2-methylpyrimidine: A precursor for azo dye synthesis.
Uniqueness
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel ligands and exploring new chemical reactivities.
Properties
CAS No. |
183473-19-0 |
|---|---|
Molecular Formula |
C25H18N6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C25H18N6/c1-17-28-24(22-12-6-10-20(30-22)18-8-2-4-14-26-18)16-25(29-17)23-13-7-11-21(31-23)19-9-3-5-15-27-19/h2-16H,1H3 |
InChI Key |
NUPQJKOESYJUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC(=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


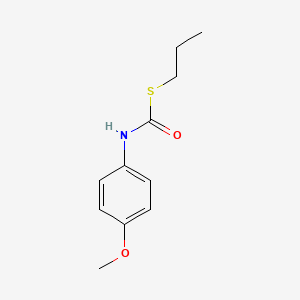


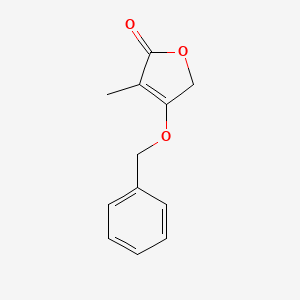
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)
silane](/img/structure/B14263461.png)

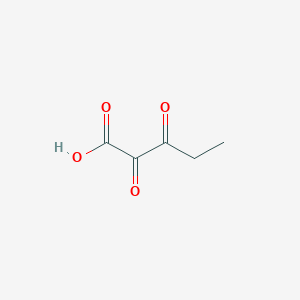
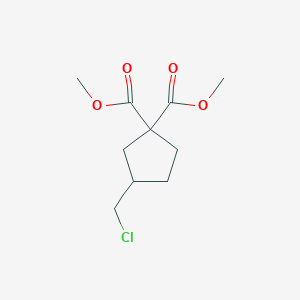
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
